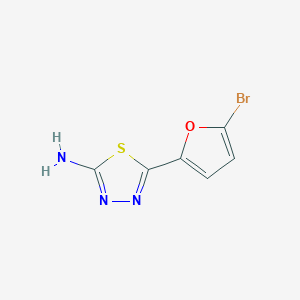![molecular formula C17H19N5O2 B4334519 N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334519.png)
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Overview
Description
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE is a complex organic compound that features both benzyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylamine derivative, followed by the introduction of the tetrazolyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
4-Iodobenzoic acid: An isomer of iodobenzoic acid, used in organic synthesis.
Uniqueness
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE stands out due to its unique combination of benzyl and tetrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-24-16-10-12(8-9-15(16)23-2)11-18-14-7-5-4-6-13(14)17-19-21-22-20-17/h4-10,18H,3,11H2,1-2H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVXNOCJKUXYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2C3=NNN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-DIMETHYL-4-NITRO-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE](/img/structure/B4334447.png)

![2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE](/img/structure/B4334458.png)

![6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4334478.png)
![METHYL 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE](/img/structure/B4334484.png)
![4-AMINO-3-[3-(DIMETHYLAMINO)PROPYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4334486.png)

![(1,3-benzodioxol-5-ylmethyl)[4,5-dimethoxy-2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4334496.png)
![4-{3-chloro-4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}-1,2-dimethyl-1,2,4-triazolidine-3,5-dione](/img/structure/B4334503.png)
![ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4334504.png)
![N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334505.png)
![3-(3,4-DIMETHOXYPHENYL)-N-[4-(4-MORPHOLINYLMETHYL)BENZYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334511.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
